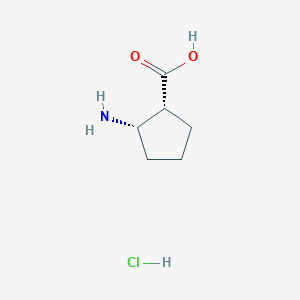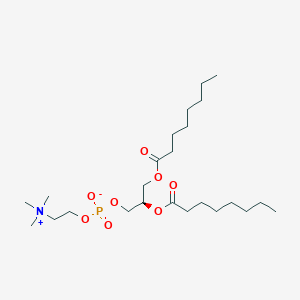
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as CCPO, is a chemical compound that is widely used in scientific research. It is a member of the class of amides and is commonly used as a reagent in organic synthesis. CCPO is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not well understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antipyretic effects, reducing fever in animal models. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is a useful reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is relatively easy to synthesize and is commercially available. However, 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not without limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. One area of research is the development of new synthetic methods for 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. Another area of research is the investigation of the mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. This could lead to the development of new anti-inflammatory and analgesic drugs. Finally, the use of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives in the treatment of other diseases, such as cancer, should be investigated.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-chlorobenzoyl chloride with benzaldehyde in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloroacetamide in the presence of a catalyst such as triphenylphosphine to yield 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is also used as a starting material for the synthesis of other compounds such as N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which has been shown to have anti-inflammatory properties.
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-11-6-8-12(9-7-11)18-15(20)13(17)14(19)10-4-2-1-3-5-10/h1-9,13H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIUGDGFTQKRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408183 | |
| Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
CAS RN |
19359-25-2 | |
| Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)


![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
